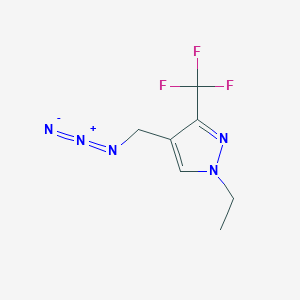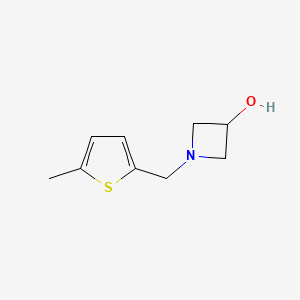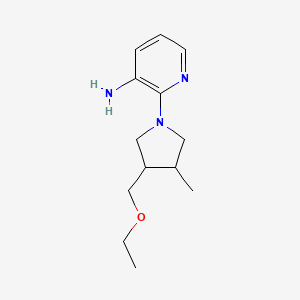
1-(2-Aminophenyl)-3-ethylpiperidin-4-ol
説明
1-(2-Aminophenyl)-3-ethylpiperidin-4-ol, or in short 1-APPE, is a compound of interest to the scientific community due to its unique properties. It is a synthetic compound, first synthesized in the laboratory, that has become an important tool in research laboratories across the world. 1-APPE has been used in a variety of studies, ranging from biochemical and physiological studies to drug development.
科学的研究の応用
1-APPE has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used in studies of the pharmacokinetics of drugs, as well as in studies of the metabolism of drugs.
作用機序
1-APPE is an agonist of the glutamate receptor, and acts as an inhibitor of the enzyme glutamate decarboxylase. This inhibition results in an increase in the concentration of glutamate in the brain, which in turn results in an increase in the activity of the glutamate receptor. This increased activity is responsible for the effects of 1-APPE on the central nervous system.
Biochemical and Physiological Effects
1-APPE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, as well as to reduce anxiety and depression. It has also been shown to have neuroprotective effects, and to reduce inflammation.
実験室実験の利点と制限
1-APPE has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and can be stored for long periods of time without degrading. However, 1-APPE is not without its limitations. It is a relatively weak agonist of the glutamate receptor, and its effects are not as potent as those of other compounds.
将来の方向性
1-APPE has a number of potential future directions. It could be used in further studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. It could also be used in further studies of the pharmacokinetics of drugs, as well as in studies of the metabolism of drugs. Additionally, it could be used in further studies of its neuroprotective effects, and its potential use as an anti-inflammatory agent. Finally, it could be used in further studies of its potential use as an antidepressant, and its potential use as an anxiolytic.
特性
IUPAC Name |
1-(2-aminophenyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-10-9-15(8-7-13(10)16)12-6-4-3-5-11(12)14/h3-6,10,13,16H,2,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIAYTSENJFEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-ethylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)
